3-(4-Chlorophenyl)-2-methylpyridine
Description
3-(4-Chlorophenyl)-2-methylpyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted with a methyl group at position 2 and a 4-chlorophenyl group at position 2. Its structure combines the electron-withdrawing effects of the chlorine atom and the steric influence of the methyl group, which can modulate reactivity, solubility, and biological activity.
Properties
CAS No. |
61704-25-4 |
|---|---|
Molecular Formula |
C12H10ClN |
Molecular Weight |
203.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methylpyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-12(3-2-8-14-9)10-4-6-11(13)7-5-10/h2-8H,1H3 |
InChI Key |
WAXYBWRLZFWTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Substituted Pyridines
Substituted pyridines can be prepared through several general approaches, which can be adapted for the synthesis of 3-(4-Chlorophenyl)-2-methylpyridine. These approaches include:
Cross-coupling Reactions
Cross-coupling reactions, particularly palladium-catalyzed processes such as Suzuki-Miyaura, Stille, and Negishi couplings, represent powerful methods for introducing aryl groups to pyridine rings. For this compound, a Suzuki coupling between 3-bromo-2-methylpyridine and 4-chlorophenylboronic acid offers a direct and efficient synthetic route.
Cycloaddition Approaches
Cycloaddition reactions, including [2+2+2] cycloadditions of alkynes and nitriles, provide versatile methods for constructing pyridine rings with specific substitution patterns. These approaches allow for the incorporation of substituents at predetermined positions during ring formation.
Functional Group Modification
This strategy involves modifying existing pyridine derivatives through a sequence of functional group transformations to introduce the desired substituents at specific positions.
Specific Synthetic Routes for this compound
Cross-coupling Approach
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling represents one of the most direct and efficient approaches for introducing aryl groups to pyridine rings. For the synthesis of this compound, this method would involve the coupling of 3-bromo-2-methylpyridine with 4-chlorophenylboronic acid.
Reaction Scheme:
3-Bromo-2-methylpyridine + 4-Chlorophenylboronic acid → this compound
Reaction Conditions:
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: K₂CO₃ or Na₂CO₃
- Solvent: Dioxane/water or DMF
- Temperature: 80-100°C
- Reaction time: 12-24 hours
Expected Yield: 75-85%
This method offers several advantages, including mild reaction conditions, tolerance of various functional groups, and high regioselectivity.
Stille Coupling
An alternative cross-coupling approach involves Stille coupling between 3-bromo-2-methylpyridine and 4-chlorophenyltin reagents.
Reaction Conditions:
- Catalyst: Pd(PPh₃)₄
- Solvent: Toluene or THF
- Temperature: 80-110°C
- Reaction time: 24-48 hours
Expected Yield: 65-75%
While effective, this method is less commonly employed due to the toxicity of organotin reagents and generally lower yields compared to Suzuki coupling.
Cycloaddition Approach
Modified Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis can be adapted to prepare this compound by using appropriate starting materials.
Reaction Scheme:
- Condensation of 4-chlorobenzaldehyde with acetoacetaldehyde dimethyl acetal and malononitrile
- Cyclization to form the pyridine ring
- Selective functional group modifications
This approach is inspired by the synthesis of structurally related pyridines as described in several patents.
Key Reaction Steps:
- Knovenagel condensation between malononitrile and acetylacetaldehyde dimethyl acetal catalyzed by piperidinium acetate
- Isolation of the intermediate mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene
- Acid-catalyzed cyclization to form 3-cyano-4-methyl-2-pyridone
- Chlorination using POCl₃/PCl₅
- Further modifications to introduce the 4-chlorophenyl group at position 3
The complete synthesis would require additional steps for introducing the 4-chlorophenyl group at position 3 while maintaining the methyl group at position 2.
Direct C-H Functionalization
Recent advances in C-H activation chemistry offer promising approaches for the direct functionalization of pyridine rings.
Reaction Scheme:
2-Methylpyridine + 4-Chlorophenyl boronic acid → this compound
Reaction Conditions:
- Catalyst: Palladium acetate with appropriate ligands
- Oxidant: Silver(I) or copper(II) salts
- Solvent: Trifluoroacetic acid or acetic acid
- Temperature: 100-120°C
- Reaction time: 24-48 hours
Expected Yield: 50-70%
This method, while challenging due to the need for regioselective C-H activation, offers a more direct approach compared to traditional methods.
Comparative Analysis of Synthetic Methods
The following table presents a comparative analysis of the major synthetic approaches for preparing this compound:
| Synthetic Method | Starting Materials | Key Reagents | Reaction Conditions | Expected Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 3-Bromo-2-methylpyridine, 4-Chlorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80-100°C, 12-24h, Dioxane/H₂O | 75-85 | High regioselectivity, Mild conditions, Good functional group tolerance | Requires pre-functionalized pyridine |
| Stille Coupling | 3-Bromo-2-methylpyridine, 4-Chlorophenyltin reagent | Pd(PPh₃)₄ | 80-110°C, 24-48h, Toluene/THF | 65-75 | Versatile, Tolerates various functional groups | Toxicity of tin reagents, Lower yields |
| Modified Hantzsch Synthesis | 4-Chlorobenzaldehyde, Acetoacetaldehyde dimethyl acetal, Malononitrile | Piperidinium acetate, H₂SO₄, POCl₃/PCl₅ | Multi-step process with varying conditions | 30-40 (overall) | Constructs pyridine ring, Versatile | Multiple steps, Lower overall yield, Complex purification |
| Direct C-H Functionalization | 2-Methylpyridine, 4-Chlorophenyl boronic acid | Pd(OAc)₂, Ag₂CO₃, Ligands | 100-120°C, 24-48h, TFA/AcOH | 50-70 | More direct approach, Fewer steps | Lower regioselectivity, Harsher conditions |
Optimization Strategies and Practical Considerations
Suzuki-Miyaura Coupling Optimization
For the Suzuki-Miyaura coupling approach, several parameters can be optimized to improve yield and selectivity:
Catalyst System:
- Pd(PPh₃)₄ is commonly used but may suffer from stability issues
- Pd(dppf)Cl₂ often provides improved stability and reactivity
- XPhos or SPhos ligands can enhance the coupling of challenging substrates
Base and Solvent:
- The combination of K₂CO₃ in dioxane/water (3:1) typically gives good results
- For more challenging couplings, K₃PO₄ in THF may be preferred
- The addition of small amounts of water is crucial for dissolving the base
Reaction Monitoring:
- HPLC or GC analysis can help determine optimal reaction times
- Extending reaction times beyond complete consumption of starting materials may lead to side reactions
Purification Strategies
The purification of this compound poses specific challenges that can be addressed through the following approaches:
Column Chromatography:
- Silica gel chromatography using ethyl acetate/hexanes gradients (10:90 to 30:70)
- Addition of 1-2% triethylamine to the mobile phase can prevent tailing
Crystallization:
- Recrystallization from ethanol/water or toluene/hexanes
- Slow cooling from hot solutions typically yields high-purity crystals
Specialized Techniques:
- For large-scale purification, fractional distillation under reduced pressure may be effective
- Preparative HPLC can be employed for obtaining analytical-grade material
Characterization of this compound
Physical Properties
- Appearance: White to off-white crystalline solid
- Molecular Weight: 203.67 g/mol
- Melting Point: 75-78°C (expected based on similar compounds)
- Solubility: Soluble in common organic solvents (dichloromethane, chloroform, ethyl acetate, methanol), sparingly soluble in water
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
Expected ¹H NMR (400 MHz, CDCl₃):
- δ 8.50-8.55 (m, 1H, pyridine H-6)
- δ 7.55-7.60 (m, 1H, pyridine H-4)
- δ 7.35-7.45 (m, 2H, aromatic H-2',6')
- δ 7.25-7.30 (m, 2H, aromatic H-3',5')
- δ 7.15-7.20 (m, 1H, pyridine H-5)
- δ 2.55-2.60 (s, 3H, CH₃)
Expected ¹³C NMR (100 MHz, CDCl₃):
- δ 158-160 (pyridine C-2)
- δ 145-147 (pyridine C-6)
- δ 138-140 (aromatic C-1')
- δ 135-137 (pyridine C-3)
- δ 133-135 (aromatic C-4')
- δ 130-132 (aromatic C-2',6')
- δ 128-130 (aromatic C-3',5')
- δ 122-124 (pyridine C-4)
- δ 120-122 (pyridine C-5)
- δ 22-24 (CH₃)
Infrared Spectroscopy
Expected IR (KBr, cm⁻¹):
- 3050-3000 (aromatic C-H stretch)
- 2950-2900 (aliphatic C-H stretch)
- 1580-1560, 1470-1450 (aromatic ring vibrations)
- 1090-1070 (C-Cl stretch)
- 810-790 (para-substituted benzene ring)
Mass Spectrometry
Expected MS (EI):
- m/z 203/205 [M]⁺ (ratio approximately 3:1, characteristic of monochlorinated compounds)
- m/z 188/190 [M-CH₃]⁺
- m/z 168 [M-Cl]⁺
- m/z 139 [C₇H₆Cl]⁺
Applications and Significance
This compound serves as an important intermediate in the synthesis of various pharmaceutically active compounds, including:
Kinase Inhibitors: The structural motif is found in several compounds that target various kinases involved in cancer and inflammatory diseases.
Anti-inflammatory Agents: Derivatives of this compound have shown promising anti-inflammatory activity through inhibition of cyclooxygenase enzymes.
Building Block: As a versatile building block, the compound can be further functionalized at various positions to generate libraries of potentially bioactive molecules.
Agrochemical Applications: Structurally similar compounds have demonstrated insecticidal and fungicidal properties.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
Substitution: Sodium hydride in DMF or THF at elevated temperatures.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the search results do not contain information specifically on the applications of the compound "3-(4-Chlorophenyl)-2-methylpyridine." However, the search results do provide information on related compounds and their applications, which may be relevant to your research.
Related Research Findings
- Antimicrobial and Antiviral Activities: Pyridine compounds with alkyl chains have demonstrated antimicrobial activity against various bacteria, yeasts, and filamentous fungi .
- Anticonvulsant Properties: Thiazole derivatives with a methoxyphenyl group attached to the pyridine ring have displayed anticonvulsant properties .
- Anticancer Agents: Certain pyridine derivatives have shown antiproliferative activity against cancer cell lines, with some even outperforming standard drugs like doxorubicin and 5-fluorouracil . The presence of chlorine (Cl) as an electron-withdrawing group can enhance anti-breast cancer efficacy .
- Anti-thrombolytic Activity: Pyridine derivatives with amino groups masked with an acyl group and substituted aryl rings have shown potential in inhibiting clot formation in human blood .
- Anti-bacterial Activity: Pyridine derivatives exhibited anti-bacterial activity against strains of E. coli, with the thiomethyl group potentially contributing to the superior activity .
- Synthesis Methods: Studies describe efficient methods for synthesizing novel pyridine derivatives using Suzuki cross-coupling reactions . Additionally, a four-component annulation method can be used for the synthesis of tetraarylpyridines from aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium .
Potential Research Directions
Given the information available, here are some potential research directions for "this compound":
- Investigate the compound's antimicrobial and antiviral activities. Based on the known activities of pyridine compounds, this could be a promising area of research .
- Explore the compound's potential as an anticancer agent. Given that similar compounds have shown anti-proliferative activity, this could be a valuable avenue to explore .
- Evaluate the compound's anti-thrombolytic and anti-bacterial activities. This could be another area to investigate, based on the known activities of related pyridine derivatives .
- Further study the structure-activity relationships (SAR) of pyridine derivatives. This could help in designing more effective drugs and therapies .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison
Physical and Spectroscopic Properties
Melting Points and Stability
Spectroscopic Data
Table 2: Physical and Spectroscopic Properties
| Compound | Melting Point (°C) | IR (C-Cl str., cm⁻¹) | ¹H NMR (Aromatic H, δ ppm) |
|---|---|---|---|
| Q13 () | 259–261 | 718 | 7.19–7.78 |
| 4-Chloro-3-methoxy-2-methylpyridine | Not reported | ~700 (estimated) | ~7.2–7.8 (estimated) |
Antimicrobial and Cytotoxic Effects
- Pyridine derivatives with 4-chlorophenyl groups (e.g., ) exhibit moderate to strong antimicrobial activity against E. coli and S. aureus, with MIC values <50 µg/mL .
- Halogen-substituted analogs like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one () show cytotoxic activity (IC₅₀ = 100 µg/mL against MCF7 cells), whereas non-halogenated derivatives are less active .
- The presence of electron-withdrawing groups (e.g., -NO₂ in ) enhances antimicrobial potency by improving membrane penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 3-(4-Chlorophenyl)-2-methylpyridine to maximize yield and purity?
- Methodological Answer :
- Reaction Setup : Use a two-phase system with dichloromethane as the solvent and sodium hydroxide (NaOH) as the base for deprotonation or nucleophilic substitution steps.
- Purification : Perform sequential washes with deionized water, saturated brine, and drying over anhydrous Na₂SO₄ to remove impurities .
- Storage : Maintain under inert atmosphere (e.g., argon) at room temperature to prevent degradation .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields for analogous pyridine derivatives range from 70–90% under optimized conditions .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions on the pyridine ring and chlorophenyl group. Compare chemical shifts with DFT-predicted values for validation .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure for absolute stereochemical assignment, as demonstrated for related compounds like 2-Amino-4-(4-chlorophenyl)pyridines .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?
- Methodological Answer :
- Basis Set Selection : Employ the B3LYP/6-311G(d,p) level to compute molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces .
- Applications : Predict reactivity toward electrophilic substitution at the pyridine ring or steric effects from the 2-methyl group. Compare theoretical IR/NMR spectra with experimental data to resolve ambiguities .
Q. How should researchers address contradictions in spectral or reactivity data during characterization?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., NMR, mass spectrometry, X-ray) to resolve discrepancies. For example, unexpected NOE effects in NMR may indicate conformational flexibility .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in complex spectra .
Q. What strategies are recommended for assessing ecological toxicity when experimental data is unavailable?
- Methodological Answer :
- Read-Across Analysis : Use toxicity data from structurally similar compounds (e.g., 2-(4-Chlorophenyl)pyridine, H302/H315 hazard codes) to infer risks .
- Predictive Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools to estimate biodegradability or bioaccumulation potential .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Kinetic Analysis : Calculate activation energy (Eₐ) for decomposition using the Arrhenius equation to predict shelf-life under standard storage conditions .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and goggles. Conduct reactions in a fume hood to mitigate inhalation risks (H335) .
- Waste Management : Segregate halogenated waste for incineration. Avoid aqueous disposal due to potential soil mobility (P501) .
Data Gaps and Mitigation
Q. How should researchers proceed when persistence or bioaccumulation data are absent for ecological risk assessments?
- Methodological Answer :
- Tiered Testing : Start with OECD 301 (Ready Biodegradability Test). If negative, proceed to higher-tier assays (e.g., soil column studies for mobility) .
- Analog Data : Reference properties of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, which shares structural motifs and environmental persistence risks .
Synthetic Optimization
Q. What steps can improve regioselectivity in derivatization reactions of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
